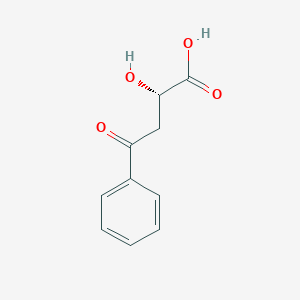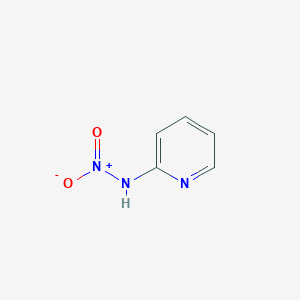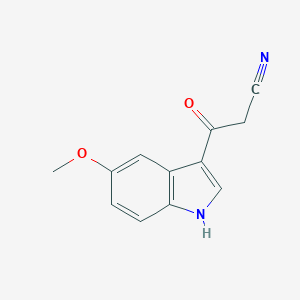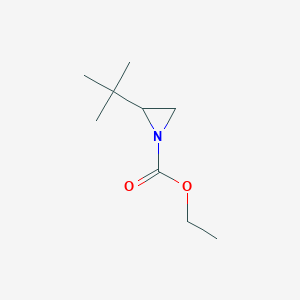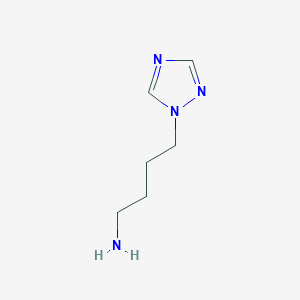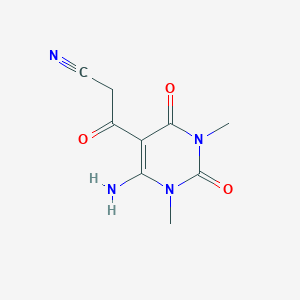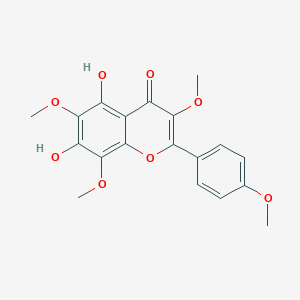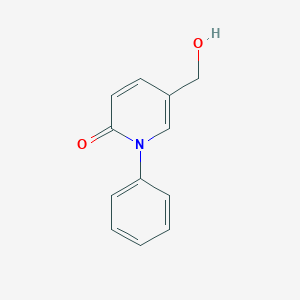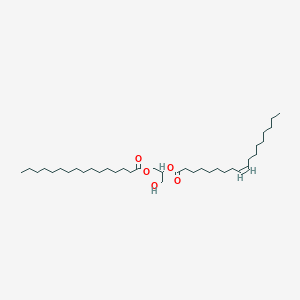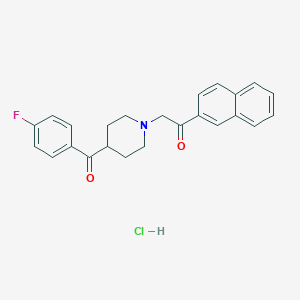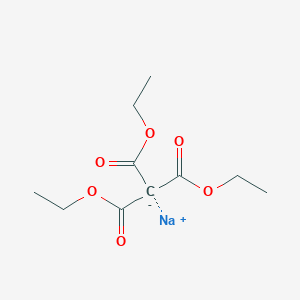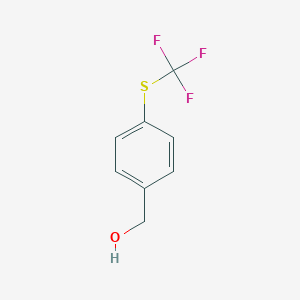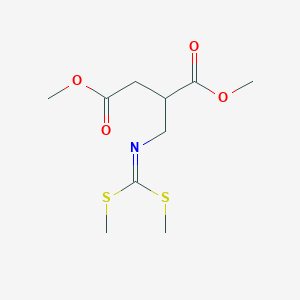
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate, also known as DDC, is a chemical compound that has been widely used in scientific research for its unique properties. DDC is a potent inhibitor of the enzyme aldehyde dehydrogenase, which plays a crucial role in the metabolism of alcohol and other toxic substances in the body. In
作用機序
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate works by binding to the active site of aldehyde dehydrogenase, preventing it from carrying out its normal function. This leads to an accumulation of toxic substances in the body, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate depend on the specific toxic substance being studied. In general, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can lead to an accumulation of toxic metabolites in the body, which can cause liver damage, neurological damage, and other adverse effects.
実験室実験の利点と制限
One advantage of using Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in lab experiments is that it is a potent and specific inhibitor of aldehyde dehydrogenase. This makes it a valuable tool for studying the effects of toxic substances on the body. However, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate also has some limitations. For example, it can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are many potential future directions for research on Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate. One area of interest is the development of new compounds that are more potent and specific inhibitors of aldehyde dehydrogenase. Another area of interest is the use of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate in combination with other drugs to enhance their effectiveness. Additionally, there is a need for further research on the biochemical and physiological effects of Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate and its potential applications in the treatment of diseases.
合成法
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxycarbonylpropylamine with carbon disulfide to form 2,3-dimethoxycarbonylpropyl dithiocarbamate. This compound is then reacted with methyl iodide to form Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate.
科学的研究の応用
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate has been widely used in scientific research as an inhibitor of aldehyde dehydrogenase. This enzyme plays a crucial role in the metabolism of alcohol and other toxic substances in the body. By inhibiting aldehyde dehydrogenase, Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate can increase the toxicity of these substances, making it a valuable tool for studying their effects on the body.
特性
CAS番号 |
106762-11-2 |
|---|---|
製品名 |
Dimethyl ((2,3-dimethoxycarbonyl)propyl)carbonimidodithioate |
分子式 |
C10H17NO4S2 |
分子量 |
279.4 g/mol |
IUPAC名 |
dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate |
InChI |
InChI=1S/C10H17NO4S2/c1-14-8(12)5-7(9(13)15-2)6-11-10(16-3)17-4/h7H,5-6H2,1-4H3 |
InChIキー |
HHMRUUQKFGMVBD-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
正規SMILES |
COC(=O)CC(CN=C(SC)SC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



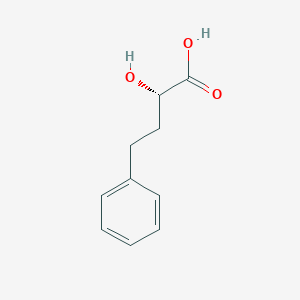
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)
